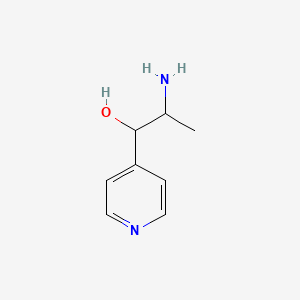

2-Amino-1-(pyridin-4-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-1-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6,8,11H,9H2,1H3 |

InChI Key |

FRUSHMPMFGULNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=NC=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Amino-1-(pyridin-4-yl)propan-1-ol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.commasterorganicchemistry.com For this compound, the analysis begins by identifying the key functional groups: a 1,2-amino alcohol attached to a pyridine-4-yl moiety. youtube.comyoutube.com

The primary disconnections are the carbon-carbon bond between C1 and C2 of the propanol (B110389) chain and the carbon-nitrogen bond at C2. This leads to several potential synthetic pathways:

Disconnection A (C1-C2 bond): This suggests a reaction between a pyridin-4-yl carbonyl equivalent (like pyridine-4-carbaldehyde) and a nucleophilic 2-aminopropyl synthon. This is characteristic of a Grignard-type reaction or a nitroaldol (Henry) reaction followed by reduction.

Disconnection B (C-N bond): This points towards an α-aminoketone intermediate, 2-amino-1-(pyridin-4-yl)propan-1-one (B12068578). This intermediate can be formed via amination of an α-haloketone or other methods. The final step would be the reduction of the ketone to the alcohol. youtube.com

Disconnection C (C=O and C-N bonds simultaneously): This approach considers the formation of the amino alcohol in a single conceptual stage from a ketone precursor, such as 1-(pyridin-4-yl)propan-1-one, via reductive amination. youtube.com

A simplified retrosynthetic analysis of this compound, illustrating key bond disconnections and potential precursors.

A simplified retrosynthetic analysis of this compound, illustrating key bond disconnections and potential precursors.Classical Synthetic Approaches for Pyridine-Substituted Amino Alcohols

Several established synthetic methods are applicable to the synthesis of pyridine-substituted amino alcohols.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org For the target molecule, this typically involves the reaction of an α-aminoketone precursor or the direct reaction of a ketone with an ammonia (B1221849) source, followed by reduction. mdpi.com The process starts with the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to an amine. libretexts.org

A key precursor would be 1-(pyridin-4-yl)propan-2-one, which could undergo reductive amination with an ammonia source. Alternatively, starting with 2-oxo-1-(pyridin-4-yl)propan-1-al and an amine source would also be a viable route. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a classic choice due to its selectivity for the iminium ion over the carbonyl group. libretexts.org Modern protocols also utilize reagents like pyridine-borane complex or catalytic hydrogenation. rsc.orgacs.org

Table 1: Selected Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Classic, effective, but generates cyanide waste. libretexts.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Milder, non-toxic alternative to NaBH₃CN. |

| Pyridine-borane (C₅H₅N·BH₃) | Methanol, Molecular Sieves | Mild and effective protocol. acs.org |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst | "Green" approach, but may require higher pressures and temperatures. |

The Grignard reaction provides a classic method for carbon-carbon bond formation. organic-chemistry.org In the context of synthesizing this compound, a key step would be the nucleophilic addition of an organomagnesium reagent to a pyridine (B92270) carbonyl compound. masterorganicchemistry.com

A plausible route involves the reaction of pyridine-4-carbaldehyde with a Grignard reagent derived from a protected 2-aminopropane, such as N-protected 2-bromopropane. The protecting group on the amine is crucial to prevent it from reacting with the Grignard reagent. After the addition reaction forms the new carbon-carbon bond and the secondary alcohol (upon workup), the protecting group is removed to yield the final product. organic-chemistry.org The choice of solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), is critical for the success of the reaction.

Nitriles are versatile intermediates in organic synthesis. chemguide.co.uk One strategy to construct the target molecule involves the use of a nitrile precursor. A potential pathway starts with the addition of a deprotonated propionitrile (B127096) (a C2 synthon) to pyridine-4-carbaldehyde. This condensation reaction forms a β-hydroxynitrile.

Subsequent reduction of the nitrile group is required to form the primary amine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel). This sequence builds the carbon skeleton and introduces the two key functional groups in separate, controlled steps. chemguide.co.uk The Strecker synthesis, involving the reaction of an aldehyde, an amine, and a cyanide source, provides another route to α-amino nitriles, which can then be hydrolyzed and reduced, although this is more complex for this specific target. acs.org

The reduction of a carbonyl group is a fundamental transformation and often the final step in multi-step syntheses of amino alcohols. cdnsciencepub.com In a common pathway to this compound, a key intermediate is the α-aminoketone, 2-amino-1-(pyridin-4-yl)propan-1-one.

The reduction of the ketone functionality in this intermediate to a secondary alcohol yields the target molecule. This can be accomplished with a variety of reducing agents.

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Selectivity & Notes |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reagent, commonly used for reducing ketones and aldehydes. It is often used in alcoholic solvents like methanol or ethanol. |

| Lithium aluminum hydride (LiAlH₄) | A very powerful and non-selective reducing agent. It will reduce ketones as well as many other functional groups. It must be used in anhydrous, aprotic solvents like THF or diethyl ether, followed by a careful aqueous workup. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be used for the reduction of ketones, often at low temperatures to enhance selectivity. |

The choice of reagent depends on the presence of other functional groups in the molecule that need to be preserved. For the reduction of 2-amino-1-(pyridin-4-yl)propan-1-one, a mild reagent like NaBH₄ is generally sufficient and practical.

Stereoselective and Asymmetric Synthesis

The target molecule possesses two stereocenters at C1 and C2, meaning it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). The development of stereoselective and asymmetric syntheses is crucial for obtaining single, biologically active isomers. diva-portal.orgnumberanalytics.com

Several strategies are employed to control the stereochemical outcome:

Substrate-Controlled Diastereoselection: The reduction of the intermediate 2-amino-1-(pyridin-4-yl)propan-1-one can exhibit diastereoselectivity. The existing stereocenter at C2 can influence the facial selectivity of the hydride attack on the carbonyl group, leading to a preferential formation of either the syn or anti diastereomer. Chelation control, where the reducing agent coordinates to both the amino group and the carbonyl oxygen, can be used to enhance this selectivity. cdnsciencepub.com

Chiral Auxiliaries: An achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed with diastereoselectivity controlled by the auxiliary, which is then removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods. It involves using a chiral catalyst to directly transform a prochiral substrate into a chiral product with high enantioselectivity. acs.orgnih.gov For the synthesis of 1,2-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-aminoketones has proven highly effective, yielding products with excellent enantioselectivities (>99% ee). acs.org Similarly, enantioselective additions of Grignard reagents to aldehydes can be achieved using chiral ligands. acs.org

Table 3: Examples of Asymmetric Synthesis Approaches for 1,2-Amino Alcohols

| Method | Catalyst/Reagent | Stereoselectivity | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | High enantioselectivity (often >99% ee) for the reduction of α-aminoketones. | acs.org |

| Organocatalytic Mannich Reaction | Proline-derived catalysts | Can provide access to anti-1,2-amino alcohols. | acs.orgnih.gov |

| CBS Reduction | Oxazaborolidine catalysts | Enantioselective reduction of prochiral ketones. | mdpi.com |

These advanced methods are vital in medicinal chemistry, where the specific stereoisomer of a drug often determines its efficacy and safety profile. scispace.comnih.gov

Chiral Catalyst-Mediated Asymmetric Reduction

The asymmetric reduction of the prochiral ketone, 2-amino-1-(pyridin-4-yl)propan-1-one, is a primary strategy for the enantioselective synthesis of this compound. This approach utilizes chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.

A range of catalytic systems are effective for the asymmetric reduction of ketones and imines. mdpi.com Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are widely employed in asymmetric hydrogenation and transfer hydrogenation processes. mdpi.com For instance, iridium complexes are noted for their effectiveness in the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com

One established method involves the use of lithium aluminum hydride (LiAlH₄) modified with chiral ligands, such as chiral 1,2-aminodiols, to achieve asymmetric reduction of ketones. capes.gov.br Another powerful approach is catalytic transfer hydrogenation, often employing a combination of a metal catalyst (e.g., a ruthenium complex) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid).

The direct, enantioselective carbonyl reductive coupling represents a modern alternative. nih.gov Iridium-catalyzed reactions, for example, can mediate the coupling of an alcohol (serving as a hydrogen source via auto-transfer) with an imine or a related precursor, generating vicinal amino alcohols with high levels of diastereo- and enantioselectivity. nih.gov

Table 1: Selected Chiral Catalysts for Asymmetric Reduction

| Catalyst Type | Reductant/Hydrogen Source | Substrate Type | Key Features |

|---|---|---|---|

| Chiral Ruthenium Complexes | H₂ or Isopropanol/Formic Acid | Ketones, Imines | High activity and enantioselectivity. mdpi.com |

| Chiral Iridium Complexes | H₂ or Alcohols (auto-transfer) | Imines, N-Heteroaromatics | Effective for substrates with heteroatoms. mdpi.comnih.gov |

Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, chiral resolution techniques are employed to separate the enantiomers. These methods exploit the different properties of the enantiomers in a chiral environment.

Enzymatic resolution is a highly effective method. Lipases, such as Candida antarctica lipase (B570770) (CAL), are frequently used for the kinetic resolution of chiral alcohols and amines. researchgate.netgoogle.com This technique involves the enantioselective acylation of the alcohol or amine. For example, in the presence of an acyl donor like vinyl acetate, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. researchgate.net The resulting acylated product and the unreacted enantiomer can then be separated.

Another common method is chromatographic separation using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.gov This technique allows for the direct separation of enantiomers on both analytical and preparative scales. nih.gov Additionally, preferential crystallization, where a single enantiomer is selectively crystallized from a supersaturated racemic solution, can be induced by chiral surfaces or seeds. rsc.org

Table 2: Chiral Resolution Methodologies

| Technique | Principle | Common Reagents/Materials | Ref. |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enantioselective enzyme-catalyzed reaction | Lipases (e.g., Candida antarctica lipase), Acyl donors | researchgate.netgoogle.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral columns | nih.gov |

Diastereoselective Synthetic Pathways

The synthesis of a specific diastereomer of this compound, which contains two chiral centers, requires diastereoselective control. Such strategies often involve starting with a chiral precursor or using a chiral auxiliary to direct the formation of the second stereocenter.

One approach involves the reaction of a chiral epoxide with an amine. For instance, the reaction of optically pure propylene (B89431) carbonate (a precursor to a chiral epoxide) with an amine like aniline (B41778) can proceed with high regio- and stereoselectivity, yielding a specific chiral β-amino alcohol. scirp.org This type of nucleophilic ring-opening is often guided by steric factors, with the nucleophile attacking the less hindered carbon of the epoxide ring. scirp.org

Furthermore, modern catalytic methods allow for high diastereoselectivity. Iridium-catalyzed hydrogen auto-transfer reactions have been shown to produce vicinal amino alcohols with high anti-diastereoselectivity. nih.gov These reactions proceed through a well-defined transition state directed by the chiral catalyst, ensuring the formation of a specific diastereomer.

Derivatization and Functional Group Interconversions

The hydroxyl and amino groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Acylation and Amide Formation

The primary amine group of this compound readily undergoes acylation to form the corresponding amide. A common method is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. fishersci.co.uk This reaction is typically fast and efficient. fishersci.co.uk

Alternatively, a wide array of peptide coupling reagents can be used to facilitate amide bond formation directly from a carboxylic acid and the amine. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium-based reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. fishersci.co.uknih.gov These methods are often very mild and prevent racemization. organic-chemistry.org Catalytic methods for amide synthesis, which generate less waste, have also been developed. nih.gov

Alkylation Reactions

Alkylation can occur at either the nitrogen of the amino group or the oxygen of the hydroxyl group. N-alkylation of the amine can be achieved using alkyl halides. europeanscience.org Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation may occur. O-alkylation of the hydroxyl group can also be performed, typically by first deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. nih.gov The synthesis of pyridylpropionates, for example, has been achieved through the alkylation of a methyl group on a pyridine ring, demonstrating the reactivity of such systems. rsc.org

Substitution of Hydroxyl and Amine Moieties

The hydroxyl and amine groups can be replaced with other functional groups through various substitution reactions. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is an excellent substrate for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of nucleophiles.

Substitution of the primary amine group is more complex. One potential route involves its conversion into a diazonium salt, although this is more commonly applied to aromatic amines. For aliphatic amines, this transformation can be challenging and may lead to rearrangements. A more practical approach for replacing the amine functionality often involves multi-step sequences, such as oxidation to a ketone followed by other transformations, or through protective group chemistry followed by elimination or substitution pathways.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-1-(pyridin-4-yl)propan-1-one |

| Lithium aluminum hydride (LiAlH₄) |

| Isopropanol |

| Formic acid |

| Candida antarctica lipase (CAL) |

| Vinyl acetate |

| Propylene carbonate |

| Aniline |

| Acyl chloride |

| Carboxylic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Alkyl halide |

| Tosyl chloride |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of 2-Amino-1-(pyridin-4-yl)propan-1-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the carbon skeleton. docbrown.info The spectrum typically displays signals for the aromatic protons of the pyridine (B92270) ring, the methine proton attached to the hydroxyl-bearing carbon, the methine proton of the amino-bearing carbon, and the methyl group protons. docbrown.info The hydroxyl and amino protons may appear as broad singlets and can exchange with deuterium, a characteristic that can be confirmed by adding D₂O to the sample. docbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-5 | ~7.3 | Doublet |

| CH-OH | ~4.5 | Doublet |

| CH-NH₂ | ~3.2 | Multiplet |

| CH₃ | ~1.0 | Doublet |

| NH₂ | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts are indicative of the type of carbon (aromatic, aliphatic, etc.) and its local electronic environment. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~148 |

| Pyridine C-3, C-5 | ~121 |

| CH-OH | ~75 |

| CH-NH₂ | ~52 |

| CH₃ | ~18 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of two chiral centers (at the carbon bearing the hydroxyl group and the carbon bearing the amino group), this compound can exist as four possible stereoisomers (two pairs of enantiomers). Advanced NMR techniques are crucial for determining the relative and absolute stereochemistry of these isomers. ipb.pt

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which helps in assigning the relative configuration of the chiral centers. ox.ac.uk For instance, a NOESY experiment could reveal correlations between specific protons that would only be possible in a particular diastereomer. ipb.pt

Furthermore, correlation spectroscopies like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule. ipb.pt HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds), aiding in piecing together the molecular puzzle. ipb.pt

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of different functional groups. core.ac.uk The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of its key functional groups.

The broad absorption band typically observed in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, often overlapping. core.ac.uk The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic chain are usually found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region. researchgate.net A significant band corresponding to the C-O stretching vibration is expected around 1100-1000 cm⁻¹. core.ac.uk

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H and N-H Stretching | 3400-3200 (broad) |

| Aromatic C-H Stretching | 3100-3000 |

| Aliphatic C-H Stretching | 3000-2850 |

| C=N and C=C Stretching (Pyridine) | 1600-1450 |

| C-O Stretching | 1100-1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (152.19 g/mol ). uni.lu High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. uni.lu For example, the predicted monoisotopic mass is 152.09496 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule ([M-H₂O]⁺), cleavage of the C-C bond between the two chiral centers, and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M+H]⁺ | 153.10224 |

| [M+Na]⁺ | 175.08418 |

| [M-H]⁻ | 151.08768 |

| [M+H-H₂O]⁺ | 135.09222 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu By diffracting X-rays off a single crystal of this compound, it is possible to obtain an electron density map from which the atomic positions can be determined with high precision.

A crystallographic study would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the preferred conformation of the molecule in the solid state. researchgate.netarxiv.org Furthermore, it would definitively establish the relative stereochemistry of the two chiral centers. In the case of a resolved enantiomer, the absolute configuration can also be determined, often through the use of anomalous dispersion. caltech.edu The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the crystal lattice.

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 10.2 |

| c (Å) | e.g., 9.8 |

| β (°) | e.g., 105 |

| C(1)-C(2) Bond Length (Å) | e.g., 1.53 |

| C(1)-O Bond Length (Å) | e.g., 1.42 |

| C(2)-N Bond Length (Å) | e.g., 1.47 |

| O-H···N Hydrogen Bond Distance (Å) | e.g., 2.8 |

Note: This data is hypothetical and would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods provide unique information about the absolute configuration and enantiomeric purity of a sample. The primary techniques in this category are optical rotation and circular dichroism.

Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the plane of light in a clockwise direction, and is termed dextrorotatory (+), while its mirror image will rotate the plane by an equal amount in the counter-clockwise direction and is termed levorotatory (-).

The specific rotation, [α], is a standardized measure of this rotation and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light through the sample (l). This value is a physical constant for a given compound under specified conditions (temperature and wavelength of light).

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. This technique is particularly powerful for studying the conformation of chiral molecules in solution and for determining their absolute configuration by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of compounds with known stereochemistry.

Similar to the case of optical rotation, there is a notable absence of published experimental circular dichroism spectra for the individual enantiomers of this compound in scientific databases and literature. While studies on the CD spectra of other amino acids and their derivatives are common, providing insight into their secondary structure and electronic transitions, specific data for this pyridyl-containing propanolamine (B44665) is not available. The presence of the pyridine chromophore would be expected to give rise to distinct electronic transitions in the UV region, which would be observable in the CD spectrum and could be used for detailed structural analysis if the data were available.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy. For a molecule like 2-Amino-1-(pyridin-4-yl)propan-1-ol, DFT calculations can provide deep insights into its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has several rotatable single bonds, this process is extended to a conformational analysis to identify the most stable three-dimensional structures (conformers).

The key rotatable bonds in this compound are the C-C bond between the chiral carbons and the C-C bond connecting the alcohol-bearing carbon to the pyridine (B92270) ring. Rotation around these bonds gives rise to various conformers, or rotamers. The stability of these conformers is dictated by a balance of electronic and steric effects, including intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups.

In studies of similar pyridine derivatives, geometry optimization using DFT methods (like B3LYP with a 6-311G(d,p) basis set) has been used to determine stable conformations. nih.govnih.gov For example, analysis of halogenated pyran analogues showed that despite significant 1,3-diaxial repulsion, specific chair-like conformations are preferred. nih.gov For this compound, a similar analysis would reveal the preferred dihedral angles that minimize steric hindrance and maximize stabilizing interactions, such as hydrogen bonds. The presence of N-heterocyclic rings has been shown to influence the formation of competitive intramolecular hydrogen bonds, a factor that would be critical in determining the final conformational preference of this molecule. mdpi.com

Table 1: Illustrative Conformational Analysis Data for a Model Amino Alcohol (Note: This data is illustrative for a related compound, as specific data for this compound is not available.)

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | O-H···N hydrogen bond |

| B | 180° (anti) | 1.52 | Minimal steric hindrance |

| C | -60° (gauche) | 0.15 | O-H···N hydrogen bond |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the electronic structure is characterized by the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing pyridine ring.

HOMO: The HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the amino group and potentially the oxygen of the hydroxyl group.

LUMO: The LUMO is anticipated to be centered on the electron-deficient pyridine ring.

This separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT), a property exploited in fluorescent molecular probes. acs.org DFT calculations on chalcone (B49325) isomers, which also feature donor and acceptor groups, have shown that such substitutions significantly impact the HOMO-LUMO gap and nonlinear optical properties. nih.gov A study on β-pyridyl α-amino acids similarly found that the electronic nature of different aryl groups attached to the core structure allowed for tuning of the photophysical properties. acs.org

Table 2: Representative FMO Data for Pyridine-Containing Compounds (Note: Data is representative of the class of compounds.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Amino-substituted Pyridine | -5.8 | -1.2 | 4.6 |

| Unsubstituted Pyridine | -6.5 | -0.8 | 5.7 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are routinely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. youtube.com These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. The process involves first performing a geometry optimization, followed by calculations of the relevant spectroscopic properties on the minimized structure.

NMR Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute deviations of less than 0.1 ppm for protons and 2 ppm for carbons when compared to experimental values. youtube.com For this compound, calculations would help assign the specific resonances of the pyridine ring protons and the diastereotopic protons of the propanol (B110389) backbone. Several software tools and online platforms can perform such predictions based on a drawn structure. nih.govnmrdb.org

IR Spectroscopy: Theoretical IR spectra help in assigning vibrational modes. For the target molecule, key predicted frequencies would include the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region), C-H stretches, and the characteristic C=C and C=N stretching vibrations of the pyridine ring (around 1600 cm⁻¹). youtube.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation calculates the net force on each atom and uses this to model its motion, providing a detailed view of the molecule's dynamic behavior in a specific environment, such as in an aqueous solution.

For this compound, MD simulations would be invaluable for understanding:

Solvation: How water molecules arrange around the solute, particularly around the polar amino, hydroxyl, and pyridine nitrogen groups.

Conformational Dynamics: How the molecule transitions between different stable conformations in solution, which may differ from the gas-phase minimum energy structure.

Intermolecular Interactions: The lifetime and geometry of hydrogen bonds formed between the molecule and surrounding water molecules.

Simulations on similar systems, such as poly(beta-amino ester) polyplexes and piperazine-immobilized membranes, have demonstrated the power of MD in elucidating molecular organization and the role of hydration. nih.govnitech.ac.jp The process typically involves placing the molecule in a simulation box filled with solvent molecules, followed by an equilibration phase to stabilize the system's temperature and pressure, and finally a production run for data collection and analysis. bonvinlab.org

Analysis of Intermolecular Interactions

The functional groups present in this compound—a hydroxyl group, an amino group, and a pyridine ring—make it capable of participating in a variety of strong intermolecular interactions, most notably hydrogen bonds.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that play a defining role in the structure of chemical and biological systems. mdpi.com this compound has multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The hydroxyl (-OH) group and the amino (-NH2) group.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group.

This multifunctionality allows the molecule to form extensive hydrogen-bonded networks, either with itself in the solid state or with solvent molecules like water. mdpi.com In the solid state, it is likely to form chains or more complex sheet-like structures. researchgate.net In aqueous solution, the molecule would interact strongly with water, which can influence its conformational preferences and solubility. The analysis of water-mediated hydrogen bonds is critical in understanding protein-ligand interactions and can be modeled computationally. nih.gov

π-π Stacking Interactions

In crystal assemblies, the pyridine rings can form infinite one-dimensional ladders governed by a combination of hydrogen bonding and π-π stacking. nih.gov The energetic contribution of these interactions is significant. For instance, in related self-assembled dimers of zinc compounds containing aromatic ligands, the stabilization energy from a combination of hydrogen bonds and π-π stacking can be as high as -33.0 kcal mol⁻¹. nih.gov The presence of electron-donating or -withdrawing groups on the aromatic rings can further influence the nature and strength of these interactions. rsc.org Statistical analysis of pyridine fragments in crystal structures shows that these interactions, along with C-H···π interactions, are prevalent and play a key role in the molecular packing. researchgate.netresearchgate.net The interplay between π-π stacking and other forces like halogen bonding can also dictate the final crystal structure, with one type of interaction often influencing the strength of the other. acs.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netacs.org This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact.

For a molecule like this compound, the primary interactions expected to dominate the crystal packing are hydrogen bonds and van der Waals forces. A representative breakdown of these contacts based on analyses of similar pyridyl compounds is presented below. acs.orgmdpi.comwhiterose.ac.uk

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Pyridyl Compounds

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 35 - 45% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the molecular periphery. |

| O···H / H···O | 15 - 25% | Indicates strong hydrogen bonding involving the hydroxyl group and hydrogen bond acceptors/donors. |

| N···H / H···N | 10 - 20% | Corresponds to hydrogen bonds involving the amino group and the pyridine nitrogen. |

| C···H / H···C | 5 - 15% | Relates to weaker C-H···π or other C-H involved interactions. |

| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions between pyridine rings. |

These quantitative insights from Hirshfeld analysis are crucial for crystal engineering and understanding the physical properties of the solid-state material. acs.org

Mechanistic Pathways of Reactions Involving this compound

The reactivity of this compound is dictated by its three functional groups: the primary amine, the secondary alcohol, and the pyridine ring. Understanding the mechanistic pathways of its reactions is key to its application in synthesis.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for amino alcohols often involves studying the interplay between the amino and hydroxyl groups. For example, the deamination of amino alcohols can proceed through various pathways depending on the reaction conditions and the structure of the molecule. rsc.org Synthetically, β-amino alcohols are often prepared via the ring-opening of epoxides or aziridines with nucleophiles. organic-chemistry.orgorganic-chemistry.org The regioselectivity of these reactions provides insight into the electronic and steric effects at play.

Reactions involving this compound could include:

N-Acylation/Alkylation: The primary amine can act as a nucleophile. The mechanism of such reactions can be influenced by catalysts, such as chiral pyridine-N-oxides that may activate acylating agents and position the substrate through hydrogen bonding. acs.org

O-Acylation/Alkylation: The hydroxyl group can be targeted, often requiring activation.

Oxidation: Gold-catalyzed oxidation of amino alcohols can be complex, with reactivity influenced by the presence and nature of the amino group. nih.gov The amino group can affect both the activity and selectivity of the catalyst, sometimes leading to deamination as a side reaction. nih.gov

Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reagents and conditions. The nitrogen atom also allows the ring to act as a ligand in metal complexes. acs.org

Mechanistic studies on related systems, such as the aminolysis of epoxides, often proceed without a catalyst, particularly in polar solvents like water, which can act as a modest acid catalyst to facilitate ring opening. organic-chemistry.org

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (e.g., ¹H) to that of its counterpart with a heavier isotope (e.g., ²H or D). wikipedia.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H bond cleavage, a normal primary KIE (kH/kD) is typically in the range of 2–8. libretexts.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-making or -breaking. These effects are smaller (typically 0.7–1.5) and provide information about changes in hybridization or the steric environment at the labeled position during the transition state. wikipedia.org

For reactions involving this compound, KIE studies could provide significant mechanistic clarity. For instance, in an oxidation reaction, deuterating the C1-H bond would be expected to show a large primary KIE if this bond is broken in the rate-limiting step. Combining substrate and solvent isotope effects can further clarify mechanisms, such as distinguishing between concerted and stepwise proton and hydride transfers in enzyme-catalyzed oxidations of alcohols and amines. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect Studies on this compound

| Reaction Type | Isotopic Label Position | Expected kH/kD | Mechanistic Implication |

| Oxidation of C1-OH to Ketone | CH (OH) | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Dehydration to form an enamine | CH (NH₂) | ~ 1 | C-H bond at the C2 position is not broken in the rate-determining step. |

| SN1-type reaction at C1 | CH (OH) (α-secondary) | 1.1 - 1.25 | Change in hybridization from sp³ to sp² at C1 in the transition state. |

| SN2-type reaction at C1 | CH (OH) (α-secondary) | 0.95 - 1.05 | Little change in hybridization at C1 in the transition state. |

These studies, while not yet reported for this specific molecule, represent a standard and powerful approach for mechanistic elucidation in organic chemistry. nih.govresearchgate.net

Transition State Analysis

The transition state is the highest energy configuration along a reaction coordinate, representing a fleeting point of no return from which a reaction proceeds to products. mit.edu While difficult to observe experimentally, the structures of transition states can be modeled using computational quantum chemistry methods like Density Functional Theory (DFT). mit.edu

For reactions involving this compound, transition state analysis could illuminate several processes:

Nucleophilic Attack: In a reaction where the amino group acts as a nucleophile, the transition state would involve the partial formation of a new bond between the nitrogen and an electrophile, with corresponding changes in the geometry of the amine.

Proton Transfer: In reactions catalyzed by acid or base, proton transfers are key steps. For instance, in the hydroamination of alkynes catalyzed by a palladium complex, the pyridine wingtip of a ligand was shown to act as a proton shuttle, lowering the energy of transition states for proton transfer steps. acs.org

Bond Cleavage: For a C-C or C-H bond cleavage reaction, the transition state geometry would show elongation of the breaking bond.

Femtosecond transition-state spectroscopy is an advanced experimental technique that can probe these states in real-time, although it is applied to simpler systems. caltech.edu For more complex molecules, computational modeling remains the primary tool. These models help determine reaction likelihoods and can guide the design of catalysts that stabilize the transition state, thereby accelerating the reaction. mit.edu

Biological Activity and Molecular Interactions in Vitro Research Focus

Evaluation of Antimicrobial and Antifungal Potential (In Vitro Studies)

The antimicrobial and antifungal properties of pyridine (B92270) derivatives are a subject of extensive research. While direct studies on 2-Amino-1-(pyridin-4-yl)propan-1-ol are limited, the evaluation of structurally related compounds provides significant insights into its potential efficacy.

In vitro screenings of various aminopyridine derivatives have demonstrated notable activity against a range of pathogens. For instance, a series of 4-aminopyrazolo[3,4-b]pyridine derivatives were synthesized and tested against several Gram-positive and Gram-negative bacterial strains, as well as the fungal strain Candida albicans. researchgate.net Several of these compounds displayed promising antimicrobial potency, with activity comparable to standard drugs like amoxicillin (B794) and fluconazole. researchgate.net Specifically, compounds 11a and 11d from the study were identified as broad-spectrum antibacterial agents with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. researchgate.net Furthermore, derivatives 11b , 11f , 11h , and 11i showed antifungal activity against C. albicans equivalent to fluconazole, with an MIC of 6.25 µg/mL. researchgate.net

Similarly, studies on 2"-amino-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles revealed that certain derivatives possess good to remarkable antibacterial and antifungal activity when compared to standard drugs like Ampicillin, chloramphenicol, and gresiofulvin at a concentration of 50 µg/mL. The evaluation of 2-amino-4-(1-naphthyl)-6-arylpyrimidines also identified compounds with activity against a panel of bacteria and fungi, highlighting the potential of the amino-heterocycle scaffold. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Target Microorganism | Activity Metric (MIC) | Reference |

| 4-Aminopyrazolo[3,4-b]pyridine 11a | Various Bacteria | 3.12 µg/mL | researchgate.net |

| 4-Aminopyrazolo[3,4-b]pyridine 11d | Various Bacteria | 3.12 µg/mL | researchgate.net |

| 4-Aminopyrazolo[3.4-b]pyridine 11b, f, h, i | Candida albicans | 6.25 µg/mL | researchgate.net |

| Imidazo[1,2-a]pyridine (B132010) derivatives 4c, 4d, 4f, 4j, 4k | Various Bacteria & Fungi | Good activity at 50µg/mL |

Investigation of Antioxidant Properties (In Vitro Assays)

Pyridine derivatives are known for their diverse biological activities, including antioxidant effects. nih.gov The antioxidant capacity of such compounds is often evaluated using in vitro assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. mdpi.com

Table 2: Antioxidant Assays for Evaluating Pyridine Derivatives

| Assay Type | Principle | Application Example | Reference |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Evaluation of curcuminoid N-alkylpyridinium salts. | mdpi.com |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Assessment of curcuminoid N-alkylpyridinium salts and amino acid mixtures. | mdpi.comsemanticscholar.org |

Ligand-Target Interaction Studies

Enzyme Modulation and Inhibition Mechanisms

The structural motifs present in this compound are found in various potent and selective enzyme inhibitors. The pyridine ring can engage in key interactions within enzyme active sites, while the amino and hydroxyl groups can form critical hydrogen bonds.

Derivatives of 4-aminopiperidine, which are structurally related to the core of the title compound, have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), an important enzyme in cancer signaling pathways. nih.gov The optimization of these compounds led to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which showed nanomolar inhibition of PKB with high selectivity over the related kinase PKA. nih.gov

In another study, a virtual screen identified 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) as a selective, competitive inhibitor of C1s, a key protease in the classical complement pathway. researchgate.net Biochemical experiments confirmed that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 µM and inhibits its activity with an inhibition constant (Ki) of about 5.8 µM. researchgate.net

Furthermore, polyfunctionalized pyridines have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov

Table 3: Enzyme Inhibition by Pyridine-Based Compounds

| Inhibitor | Target Enzyme | Inhibition Data | Mechanism | Reference |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar IC₅₀ | ATP-competitive | nih.gov |

| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) | C1s Protease | Kᵢ ≈ 5.8 µM | Competitive | researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Acetylcholinesterase (AChE) | IC₅₀ = 13 nM | Not specified | nih.gov |

Receptor Binding and Activation Studies

Pyridine-containing ligands have demonstrated high affinity and selectivity for various receptors, indicating their potential to modulate cellular signaling.

Research into sigma receptors (σR), which are targets for treating neurological disorders, identified a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , as having a very high affinity for the σ1 receptor subtype (hσ1R), with a Kᵢ value of 1.45 nM. nih.gov This compound showed 290-fold selectivity for the σ1R over the σ2R subtype. nih.govresearchgate.net

In a different context, derivatives of imidazo[1,2-a]pyridine have been discovered as direct agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov These compounds activate human CAR at nanomolar concentrations without significantly activating other related nuclear receptors, suggesting a potential therapeutic role in metabolic or liver diseases. nih.gov

Table 4: Receptor Binding Affinity of Pyridine Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |

| Compound 5 | Human σ1 Receptor (hσ1R) | 1.45 nM | 290-fold over σ2R | nih.govresearchgate.net |

| Compound 3 | Human σ1 Receptor (hσ1R) | ~3 nM | Not specified | nih.gov |

| Compound 6 | Human σ1 Receptor (hσ1R) | ~3 nM | Not specified | nih.gov |

| Compound 7 | Human σ1 Receptor (hσ1R) | ~3 nM | Not specified | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Human Constitutive Androstane Receptor (CAR) | Nanomolar concentrations (EC₅₀) | Selective over other nuclear receptors | nih.gov |

Protein Binding Analysis

The interaction of small molecules with transport proteins like human serum albumin (HSA) is a critical factor in their pharmacokinetic profile. Molecular modeling and spectroscopic techniques are used to analyze these binding events. A study on BAFP (2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)benzoyl] pyridine) , a synthesized polyimide compound, analyzed its interaction with HSA. nih.gov

The results from fluorescence spectroscopy and molecular docking indicated that BAFP binds strongly to HSA, primarily at site II. nih.gov Thermodynamic analysis revealed the binding process to be spontaneous and exothermic, driven mainly by hydrophobic interactions. nih.gov The binding constants were determined at different temperatures, providing a comprehensive picture of the interaction dynamics. nih.gov Such studies are crucial for understanding how compounds like this compound might behave systemically.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their biological activity and selectivity. For pyridine derivatives, SAR analyses have revealed key structural features that govern their efficacy.

A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups significantly influence their potency. nih.govnih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogen atoms often led to lower activity. nih.gov This suggests that the amino and hydroxyl groups of this compound are likely critical for its biological interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Block in Complex Molecule Synthesis

2-Amino-1-(pyridin-4-yl)propan-1-ol serves as a crucial chiral building block in the enantioselective synthesis of more complex molecules. Its inherent chirality is transferred to the target molecules, a fundamental strategy in creating stereochemically defined products. This is particularly significant in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. For instance, chiral β-fluoroamines, which are increasingly prevalent in medicinal compounds, can be synthesized from achiral starting materials using methods that rely on chiral building blocks to introduce the necessary stereocenters. nih.gov The development of organocatalytic methods has further expanded the utility of such building blocks, enabling the creation of complex chiral molecules like α-fluoro-β-amino aldehydes with high diastereoselectivity and enantioselectivity. nih.gov

The synthesis of structurally diverse chiral compounds, such as pyrazolo[3,4-b]pyridin-6-ones, has been achieved with excellent yields and high enantioselectivities through processes that utilize chiral synthons. rsc.org These reactions often proceed under mild conditions and are scalable, highlighting the practical advantages of using pre-existing chiral centers from molecules like this compound to guide the stereochemical outcome of a reaction.

Development as Chiral Ligands in Asymmetric Catalysis

The pyridine (B92270) and amino functionalities of this compound make it an excellent scaffold for the development of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers or act as organocatalysts to create a chiral environment that influences the stereochemical course of a reaction.

Transition Metal-Catalyzed Reactions

In the realm of transition metal catalysis, chiral ligands derived from amino alcohols are instrumental. These ligands can form complexes with various transition metals, such as palladium, rhodium, and iridium, to catalyze a wide array of asymmetric transformations. rsc.orgnih.gov For example, chiral pyridine–aminophosphine ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org Similarly, palladium complexes with chiral ligands have been employed in allylic substitution and copper-catalyzed conjugate addition reactions. colab.ws The pyridine nitrogen and the amino group of the ligand play a crucial role in coordinating to the metal center, creating a well-defined chiral pocket that directs the approach of the substrate. mdpi.com

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium | Pyridine–aminophosphine | Olefins, Cyclic Imines | Up to 99% |

| Allylic Alkylation | Palladium | P,N-containing phosphite | (E)-1,3-diphenylallyl acetate | Up to 93% |

Organocatalytic Systems

Beyond metal catalysis, derivatives of this compound are valuable in organocatalysis. researchgate.net Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amino alcohols and their derivatives, such as prolinamides, can act as organocatalysts in reactions like aldol (B89426) and Michael additions. researchgate.netnih.gov These catalysts often operate through the formation of enamine or iminium ion intermediates, with the chirality of the catalyst dictating the stereochemical outcome of the reaction. youtube.com The bifunctional nature of some of these catalysts, possessing both a basic amino group and an acidic proton, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly efficient and stereoselective transformations. youtube.com

Precursor for Advanced Functional Materials

The structural attributes of this compound also position it as a promising precursor for the synthesis of advanced functional materials. The pyridine ring can participate in π-π stacking interactions, while the amino and hydroxyl groups are capable of forming hydrogen bonds. nih.gov These non-covalent interactions are crucial for the self-assembly of molecules into ordered supramolecular structures. Such organized assemblies can exhibit interesting properties, making them suitable for applications in areas like crystal engineering and the development of materials with specific optical or electronic properties. For instance, transition metal complexes incorporating similar amine and pyridine-containing ligands have been investigated for their magnetic and fluorescent properties. nih.gov

Application as Probes in Biochemical Assays

The pyridine moiety within this compound suggests its potential utility in the development of probes for biochemical assays. uni.lu Pyridine-containing compounds can exhibit fluorescence, and this property can be modulated by their local environment or by binding to specific biological targets. mdpi.com By incorporating functionalities that can interact with biomolecules, derivatives of this compound could be designed as fluorescent probes to study biological processes. For example, aminopyridine derivatives have been developed as "click and probe" reagents for labeling biomolecules like proteins. mdpi.com The development of activity-based protein profiling (ABPP) utilizes chemical probes to study enzyme function and identify drug targets, a field where tailored pyridine-based probes could find application. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for the future study and application of 2-Amino-1-(pyridin-4-yl)propan-1-ol. While classical methods such as the reductive amination of a corresponding ketone or the alkylation of an amine may be employed, future research could focus on more advanced and elegant synthetic strategies.

Asymmetric Synthesis : A primary goal would be the development of robust asymmetric syntheses to selectively produce the desired stereoisomers. This could involve chiral catalysts, auxiliaries, or enzyme-catalyzed reactions to control the stereochemistry at the two adjacent chiral centers.

Multi-component Reactions : Exploring one-pot, multi-component reactions, such as the hetero-Diels-Alder reaction, could provide a convergent and atom-economical route to the core structure. acs.org This approach allows for the rapid assembly of molecular complexity from simple starting materials. acs.org

Flow Chemistry : The implementation of continuous flow chemistry could offer improved reaction control, enhanced safety for potentially hazardous steps, and easier scalability compared to traditional batch processing. This is particularly relevant for commercial-scale production. google.com

Novel Precursor Strategies : Research into alternative precursors, such as the functionalization of pyridine-N-oxides, could open new avenues for synthesis. A one-pot amination procedure using a phosphonium (B103445) salt like PyBroP to activate the N-oxide has been shown to be a mild and effective method for creating 2-aminopyridines, which could be precursors to the target molecule. nih.gov

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) : DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.org This can provide insights into its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and how it might interact with other molecules or surfaces. acs.org

Molecular Dynamics (MD) Simulations : MD simulations can model the conformational landscape of the molecule and its dynamic behavior in different solvent environments or when interacting with a biological target. nih.gov This is crucial for understanding its flexibility and the presentation of its functional groups for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity or physical properties. This data-driven approach can accelerate the discovery of lead compounds with improved characteristics.

Docking and Virtual Screening : For drug discovery applications, molecular docking studies can predict the binding mode and affinity of this compound and its analogues within the active site of a target protein. nih.gov This enables large-scale virtual screening of compound libraries to identify promising candidates for further experimental validation.

Diversification of Molecular Interactions and Biological Targets

The pyridine (B92270) and amino alcohol moieties suggest that this compound could interact with a range of biological targets. Future research should aim to explore and expand upon these potential interactions.

Kinase Inhibition : Pyridine derivatives are common scaffolds in kinase inhibitors. nih.gov Research could investigate the potential of this compound to inhibit protein kinases involved in cell signaling pathways, such as those implicated in cancer or inflammatory diseases. For example, derivatives of 2-aminopyridine (B139424) have been designed as inhibitors of ROS1 and ALK kinases. nih.govnih.gov

Neuroreceptor Modulation : The structural similarity to certain neurotransmitters and pharmacologically active agents suggests potential activity at neuroreceptors. Studies could explore binding and functional activity at receptors like serotonin, dopamine, or adrenergic receptors.

DNA-Interacting Agents : The planar pyridine ring and the potential for hydrogen bonding raise the possibility of interactions with nucleic acids. Research into its ability to intercalate or bind to the grooves of DNA could be a fruitful avenue, potentially leading to applications as a probe or therapeutic agent. For instance, imidazo[4,5-c]pyridine-2-ones have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov

Scaffold Hopping : Utilizing a "scaffold hopping" strategy, where the core structure of a known active molecule is replaced with the this compound scaffold, could lead to the discovery of novel classes of biologically active compounds. nih.gov

Integration into Supramolecular Architectures

The functional groups of this compound make it an excellent building block, or "synthon," for the construction of larger, ordered supramolecular assemblies.

Metal-Organic Frameworks (MOFs) : The pyridine nitrogen atom is a classic coordinating group for metal ions. The compound could be used as a ligand to construct novel MOFs. The amino alcohol group could then project into the pores of the framework, offering sites for post-synthetic modification, guest binding, or catalysis. The use of pyridyl-containing ligands is well-established in the creation of functional MOFs. bath.ac.uk

Hydrogen-Bonded Networks : The amine and hydroxyl groups are capable of forming extensive and predictable hydrogen bond networks. researchgate.net This could be exploited to create self-assembling gels, liquid crystals, or co-crystals with other molecules, leading to new materials with unique properties.

Macrocycle Synthesis : The compound can be incorporated into macrocyclic structures through reactions involving its amine and hydroxyl functionalities. Such pyridine-containing macrocycles have been shown to be effective in metal complexation and anion binding. rsc.org

Molecular Sponges : Crystalline frameworks built from components like tris(4-pyridyl)-1,3,5-triazine can act as "crystalline sponges" to absorb and orient guest molecules for crystallographic analysis. bath.ac.uk Derivatives of this compound could be designed as components of new crystalline sponges with tailored pocket environments. bath.ac.uk

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(pyridin-4-yl)propan-1-ol, and what experimental conditions are critical for success?

Methodological Answer: The synthesis of this compound can be adapted from protocols used for structurally similar amino alcohols. For example:

- Bromination of ketones : A method involving bromine in dichloromethane with a ketone precursor (e.g., 4-methylpropiophenone) has been employed for analogous compounds, followed by amination .

- Nucleophilic substitution : Reactions between pyridine derivatives (e.g., 4-pyridineethanol) and ethylene oxide in basic conditions (e.g., NaOH) can introduce the ethanolamine moiety .

Critical Conditions : - Temperature control (e.g., 0–25°C for bromination to avoid side reactions).

- Solvent choice (polar aprotic solvents like dichloromethane improve reactivity).

- Purification via recrystallization or column chromatography to isolate the product.

Q. What safety protocols should researchers follow when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally similar amino alcohols (e.g., (S)-2-Amino-1,1-diphenylpropan-1-ol):

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- First Aid :

- Storage : In a cool, dry place away from oxidizers and acids.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection (>1.0 Å) for accurate bond-length measurements .

- Spectroscopy :

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm the pyridinyl and amino-alcohol moieties.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₁₁N₂O⁺).

- Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing pharmacopeial standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric synthesis.

- Solvent optimization : Compare yields in polar (e.g., ethanol) vs. nonpolar (e.g., toluene) solvents.

- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Computational validation :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.

- Use software like Gaussian or ORCA for conformational analysis to identify the most stable isomer.

- Experimental cross-verification :

Q. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., enzymes or GPCRs). Focus on hydrogen bonding between the amino-alcohol group and active-site residues.

- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.